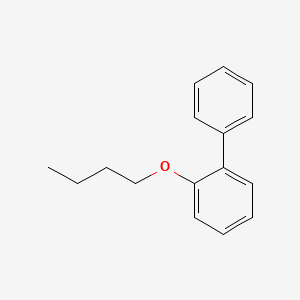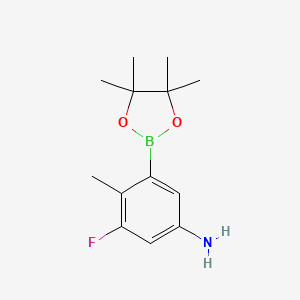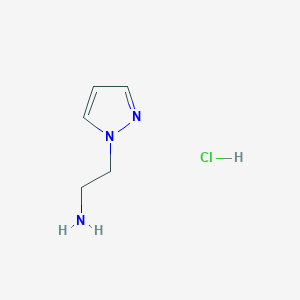
3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of nitrogen atoms in the triazole ring imparts unique chemical properties, making it a versatile scaffold for the development of new molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .
科学的研究の応用
3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antifungal, and antibacterial activities.
Agriculture: The compound is used in the synthesis of fungicides and plant growth regulators.
Materials Science: It is employed in the design of coordination complexes with unique electronic and optical properties.
作用機序
The mechanism of action of 3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with nucleic acids. The nitrogen atoms in the triazole ring play a crucial role in forming hydrogen bonds and coordinating with metal ions, which enhances its biological activity .
類似化合物との比較
Similar Compounds
- 2-(1H-1,2,4-triazol-3-yl)pyridine
- 3,5-dimethyl-1H-1,2,4-triazole
- 1,2,4-triazole derivatives
Uniqueness
3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both pyridine and triazole rings allows for diverse reactivity and the potential to form a wide range of derivatives with tailored properties .
特性
分子式 |
C9H10N4 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
3-(1,5-dimethyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C9H10N4/c1-7-11-9(12-13(7)2)8-4-3-5-10-6-8/h3-6H,1-2H3 |
InChIキー |
UNENSADGMXBUQL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NN1C)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)

